4-(2,4-Difluorophenyl)-2-fluorophenol
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Overview
Description
4-(2,4-Difluorophenyl)-2-fluorophenol is an organic compound characterized by the presence of fluorine atoms on its phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-2-fluorophenol typically involves the reaction of 2,4-difluorophenyl compounds with fluorinated phenols under specific conditions. One common method includes the use of 2,4-difluorobenzonitrile and its subsequent reduction to form the desired phenol derivative . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-fluorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
4-(2,4-Difluorophenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-2-fluorophenol involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound’s reactivity and stability, allowing it to interact with various biological molecules. These interactions can affect cellular processes and pathways, making the compound useful in research and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2,4-Difluorophenyl isocyanate
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
Uniqueness
4-(2,4-Difluorophenyl)-2-fluorophenol is unique due to its specific arrangement of fluorine atoms, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, distinguishing it from other fluorinated phenyl compounds.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3O/c13-8-2-3-9(10(14)6-8)7-1-4-12(16)11(15)5-7/h1-6,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTAHGUILNPFAEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684217 |
Source
|
Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261961-13-0 |
Source
|
Record name | 2',3,4'-Trifluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90684217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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